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Compound of Interest

Compound Name: (S)-1-N-Boc-3-cyanopiperidine

Cat. No.: B1310870

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-N-
Boc-3-cyanopiperidine, a key building block in the synthesis of various pharmaceutical
compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with generalized experimental protocols for these
analytical techniques.

Chemical Structure and Properties

(S)-1-N-Boc-3-cyanopiperidine, also known as tert-butyl (3S)-3-cyanopiperidine-1-
carboxylate, is a chiral heterocyclic compound. Its structure consists of a piperidine ring
substituted with a cyano group at the 3-position and protected with a tert-butoxycarbonyl (Boc)
group on the nitrogen atom.

Property Value

Molecular Formula C11H1sN202

Molecular Weight 210.27 g/mol

CAS Number 915226-39-0
Appearance White to yellow powder
Melting Point 60-65 °C
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The H NMR spectrum provides information about the number of different types of protons and
their neighboring environments. The following table summarizes the proton NMR data for the
closely related racemic N-Boc-3-cyanopiperidine in CDCIs, which serves as a strong reference
for the (S)-enantiomer.[1]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
1.49 s 9H -C(CHs)s (Boc)
1.77 m 2H Piperidine ring protons
1.97 brs 1H Piperidine ring proton
2.66 m 1H Piperidine ring proton
3.35-3.84 brs 4H Piperidine ring protons

3C NMR Spectroscopy

While specific experimental data for (S)-1-N-Boc-3-cyanopiperidine was not found in the
search, the expected chemical shifts for the carbon atoms can be predicted based on the
functional groups present.
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Chemical Shift (8) ppm (Predicted)

Assignment

~28.4 -C(CHs)s (Boc)
~25-35 Piperidine ring CHz
~40-50 Piperidine ring CH2-N
~40-50 Piperidine ring CH-CN
~80.0 -C(CHs)s (Boc)

~118 -C=N

~154 -C=0 (Boc)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

The following table summarizes the expected characteristic IR absorption bands for (S)-1-N-

Boc-3-cyanopiperidine.

Wavenumber (cm~?)

Intensity

Assignment

~2950-2850 Medium to Strong C-H stretch (alkane)
~2260-2220 Medium C=N stretch (nitrile)
~1690-1630 Strong C=0 stretch (amide, Boc
group)
~1450 & ~1375 Medium C-H bend (methyl)
~1465 Medium C-H bend (methylene)
~1300-1000 Strong C-O stretch (ester-like)
~1250-1000 Medium to Strong C-N stretch (amine)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The exact mass of (S)-1-N-
Boc-3-cyanopiperidine is 210.1368 g/mol .[2]

m/z Proposed Fragment
210 [M]* (Molecular lon)

154 [M - CaHs]* or [M - 56]*
111 [M - Boc]*

57 [CaHo]* (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

NMR Spectroscopy

A sample of (S)-1-N-Boc-3-cyanopiperidine is dissolved in a deuterated solvent, typically
chloroform-d (CDCIs), in an NMR tube. The spectrum is recorded on a spectrometer operating
at a frequency of 400 MHz or higher for *H NMR. For 3C NMR, a higher number of scans is
typically required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid sample can be analyzed directly using an Attenuated Total
Reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr pellet or as a
mull in Nujol. The spectrum is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the ion source, where it is vaporized and bombarded with
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a beam of high-energy electrons. This causes the molecule to ionize and fragment. The
resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
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Caption: General workflow for spectroscopic analysis.

Caption: Structure and key functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Elucidation of (S)-1-N-Boc-3-
cyanopiperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310870#spectroscopic-data-for-s-1-n-boc-3-
cyanopiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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